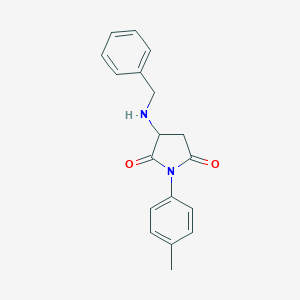
3-(4-Oxochromen-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Oxochromen-2-yl)benzaldehyde, also known as 3-(4-oxo-2-chromenyl)benzaldehyde or OCBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. OCBA is a yellow crystalline powder that has a molecular weight of 278.27 g/mol and a melting point of 160-163°C.
Mecanismo De Acción
The mechanism of action of OCBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. OCBA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, OCBA has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the immune response and inflammation.
Biochemical and Physiological Effects:
OCBA has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, OCBA has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. OCBA has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using OCBA in lab experiments is its relatively simple synthesis method. Additionally, OCBA has been found to exhibit low toxicity, making it a potentially safe compound for use in various applications. However, one limitation of using OCBA in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the study of OCBA. One potential direction is the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of OCBA and its potential applications in other fields of research. Further studies are also needed to optimize the synthesis method of OCBA and to improve its solubility in water.
Métodos De Síntesis
OCBA can be synthesized using various methods, including the condensation reaction between 3-(4-Oxochromen-2-yl)benzaldehydeacetyl-4-hydroxycoumarin and benzaldehyde using a basic catalyst. Another method involves the reaction between 3-(4-Oxochromen-2-yl)benzaldehydeacetyl-4-hydroxycoumarin and benzoyl chloride in the presence of a base. The yield of OCBA using these methods is typically between 70-80%.
Aplicaciones Científicas De Investigación
OCBA has been studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. OCBA has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. Additionally, OCBA has been investigated for its potential use in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
Propiedades
Nombre del producto |
3-(4-Oxochromen-2-yl)benzaldehyde |
|---|---|
Fórmula molecular |
C16H10O3 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
3-(4-oxochromen-2-yl)benzaldehyde |
InChI |
InChI=1S/C16H10O3/c17-10-11-4-3-5-12(8-11)16-9-14(18)13-6-1-2-7-15(13)19-16/h1-10H |
Clave InChI |
DCXIJMYFSKQMMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)C=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone](/img/structure/B304424.png)
![[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone](/img/structure/B304425.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304426.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)

![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
